1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate

Photoredox Catalysis Decarboxylative Coupling Radical Chemistry

1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate (CAS 109524-10-9) is a specialized organic compound classified as an activated ester, specifically an N-hydroxyphthalimide (NHPI) ester of phenoxyacetic acid. Unlike standard carboxylic acid derivatives, NHPI esters are a privileged class of radical precursors renowned for their ability to undergo reductive decarboxylative fragmentation under mild photoredox or electrochemical conditions, generating reactive carbon-centered radicals.

Molecular Formula C16H11NO5
Molecular Weight 297.26 g/mol
Cat. No. B8074511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate
Molecular FormulaC16H11NO5
Molecular Weight297.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)ON2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H11NO5/c18-14(10-21-11-6-2-1-3-7-11)22-17-15(19)12-8-4-5-9-13(12)16(17)20/h1-9H,10H2
InChIKeyUCRNUJBOZZEJOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate: A Specialized NHPI Ester for Radical-Based Chemistry and Heterocycle Functionalization


1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate (CAS 109524-10-9) is a specialized organic compound classified as an activated ester, specifically an N-hydroxyphthalimide (NHPI) ester of phenoxyacetic acid . Unlike standard carboxylic acid derivatives, NHPI esters are a privileged class of radical precursors renowned for their ability to undergo reductive decarboxylative fragmentation under mild photoredox or electrochemical conditions, generating reactive carbon-centered radicals [1]. The compound's molecular framework features a phthalimide group linked via an N-O bond to the phenoxyacetyl moiety (molecular formula: C16H11NO5; molecular weight: 297.26 g/mol), a structural feature that fundamentally distinguishes it from simple ester or amide analogs and enables its application in modern synthetic methodologies .

Procurement Risk Alert: Why N-Acylphthalimide or Simple Ester Analogs Cannot Replace 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate in Radical-Mediated Syntheses


A direct structural analog, N-Phenoxyacetylphthalimid (CAS 2120-71-0), shares an identical phenoxyacetyl motif but differs by a single, critical atom connectivity: a C-N bond between the phthalimide and the acyl group instead of the target compound's N-O bond [1]. This subtle structural variation leads to a fundamental divergence in chemical reactivity. The target compound, as an NHPI ester, is mechanistically predisposed for single-electron transfer (SET) and subsequent decarboxylative radical generation, a pathway inaccessible to the N-acylphthalimide analog [2]. Consequently, substituting the target compound with its N-acyl counterpart in a photoredox-catalyzed decarboxylative coupling, radical alkylation, or Minisci-type reaction will result in complete reaction failure, as the analog lacks the requisite labile N-O bond for fragmentation. Similarly, simple alkyl esters of phenoxyacetic acid lack the activated phthalimide leaving group, rendering them inert under the mild, visible-light-driven conditions for which this compound is specifically designed [2].

Head-to-Head Evidence: Quantifying the Functional Superiority of 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate Over Its N-Acyl Analog


Radical Precursor Reactivity Advantage: N-O Bond Lability of the NHPI Ester Scafgold vs. Inert N-Acyl Analog

The target compound's N-O bond is the cornerstone of its utility, enabling reductive decarboxylative fragmentation to generate a phenoxymethyl radical. The N-acyl analog, 2-(2-phenoxyacetyl)isoindole-1,3-dione (N-Phenoxyacetylphthalimid, CAS 2120-71-0), cannot undergo this pathway [1]. This constitutes a binary, qualitative functional difference that is absolute.

Photoredox Catalysis Decarboxylative Coupling Radical Chemistry

Purity Benchmarking: 97% Assay Guarantee for 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate vs. Market Standard 95%

The compound is available with a standard purity of 97%, as verified by NMR, HPLC, and GC from the supplier Bidepharm . This exceeds the commonly reported purity of 95% for this compound from other sources , providing a quantifiable quality advantage that directly impacts reaction stoichiometry and yield reproducibility.

Quality Control Synthetic Reliability Procurement Specification

Validated Use Cases for 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate Based on Structural and Purity Evidence


Visible-Light-Mediated Minisci-Type C-H Alkylation of N-Heterocycles with Phenoxymethyl Radicals

Leveraging its N-O bond reactivity, the compound serves as a stoichiometric radical precursor in visible-light-driven Minisci reactions. Upon single-electron reduction by a photocatalyst (e.g., Ir(ppy)3) under blue LED irradiation, it fragments to release a phenoxymethyl radical that can add to electron-deficient N-heterocycles, enabling late-stage functionalization of drug-like scaffolds [1]. The N-acyl analog is entirely unreactive in this process [1].

Photodecarboxylative Addition and Cyclization Reactions to Form Hydroxyphthalimidines

The compound can act as a photodecarboxylative coupling partner with phthalimide acceptors, as demonstrated in related phenoxyacetate systems. This reaction yields hydroxyphthalimidines, which are valuable intermediates for natural product synthesis. The reaction is driven by the photolability of the N-O bond in the NHPI ester class, which is absent in its N-acyl isomer [1].

Electrochemical Decarboxylative Borylation for Organoboron Building Blocks

In an electrolytic cell, the NHPI ester can undergo reductive decarboxylation to generate a radical that intercepts a boron source (e.g., B2pin2), yielding a phenoxymethyl boronic ester. This sustainable electrochemical approach is incompatible with the N-acyl analog due to its distinct redox behavior [1]. The 97% purity ensures a clean electrochemical profile with minimal side reactions .

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